molecular formula C13H20N4O2Si B13717922 3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide

3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide

Cat. No.: B13717922
M. Wt: 292.41 g/mol
InChI Key: MSUPFBNIQTWCJF-UHFFFAOYSA-N
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Description

3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of imidazo[4,5-c]pyridines. This compound is characterized by the presence of a trimethylsilyl group, which is known for its stability and reactivity in organic synthesis. The compound’s unique structure makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyridine with trimethylchlorosilane in the presence of magnesium turnings and tetrahydrofuran (THF) as a solvent. The reaction mixture is refluxed, and the resulting product is purified through distillation and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide is unique due to its specific structure, which combines the stability of the trimethylsilyl group with the reactivity of the imidazo[4,5-c]pyridine core. This combination makes it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C13H20N4O2Si

Molecular Weight

292.41 g/mol

IUPAC Name

3-(2-trimethylsilylethoxymethyl)imidazo[4,5-c]pyridine-7-carboxamide

InChI

InChI=1S/C13H20N4O2Si/c1-20(2,3)5-4-19-9-17-8-16-12-10(13(14)18)6-15-7-11(12)17/h6-8H,4-5,9H2,1-3H3,(H2,14,18)

InChI Key

MSUPFBNIQTWCJF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=NC2=C1C=NC=C2C(=O)N

Origin of Product

United States

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